molecular formula C25H30N2O5 B394740 4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 296881-80-6

4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B394740
CAS No.: 296881-80-6
M. Wt: 438.5g/mol
InChI Key: KNLSYRXTJNRDJL-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a diethylazaniumyl group

Preparation Methods

The synthesis of 4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and diethylazaniumyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers may investigate its potential therapeutic effects, such as its ability to interact with specific receptors or enzymes. Additionally, it may have industrial applications in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include other pyrrolidine derivatives and compounds with similar functional groups. For example, (E)-[1-[2-(diethylazaniumyl)ethyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-propan-2-yloxyphenyl)methanolate is a related compound with a similar structure but different substituents. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which may confer distinct chemical and biological properties .

Properties

CAS No.

296881-80-6

Molecular Formula

C25H30N2O5

Molecular Weight

438.5g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O5/c1-5-26(6-2)14-15-27-22(19-16-18(31-3)12-13-20(19)32-4)21(24(29)25(27)30)23(28)17-10-8-7-9-11-17/h7-13,16,22,28H,5-6,14-15H2,1-4H3/b23-21+

InChI Key

KNLSYRXTJNRDJL-XTQSDGFTSA-N

SMILES

CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC

Isomeric SMILES

CC[NH+](CC)CCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC[NH+](CC)CCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.